molecular formula C16H13FN2O3 B13963893 Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate

Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate

Cat. No.: B13963893
M. Wt: 300.28 g/mol
InChI Key: JDPFQUBAETUTAZ-UHFFFAOYSA-N
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Description

Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate is a fluorinated benzoate ester derivative featuring a pyrrolo[2,3-b]pyridine moiety. This compound is structurally related to its methyl ester counterpart (CAS 1235865-75-4), a key intermediate in pharmaceuticals such as Venetoclax (ABT-199), a BCL-2 inhibitor used in leukemia treatment .

Properties

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

ethyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate

InChI

InChI=1S/C16H13FN2O3/c1-2-21-16(20)13-4-3-11(17)8-14(13)22-12-7-10-5-6-18-15(10)19-9-12/h3-9H,2H2,1H3,(H,18,19)

InChI Key

JDPFQUBAETUTAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)OC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Based on analogous procedures for the methyl ester variant (Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate), which differs only in the ester alkyl group, the preparation of the ethyl ester can be inferred with similar reaction conditions and reagents:

  • Starting Materials:

    • 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine (hydroxy heterocycle)
    • Ethyl 2,4-difluorobenzoate (fluorinated benzoate ester)
    • Potassium phosphate (base)
    • Diethylene glycol dimethyl ether (solvent)
  • Reaction Conditions:

    • Combine 5-hydroxy-1H-pyrrolo[2,3-b]pyridine and ethyl 2,4-difluorobenzoate in the presence of potassium phosphate.
    • Use diethylene glycol dimethyl ether as the solvent to dissolve reactants.
    • Heat the reaction mixture to approximately 110 °C.
    • Maintain stirring and reflux for about 24 hours.
    • Monitor reaction progress by HPLC to ensure consumption of starting hydroxy compound.
  • Workup and Purification:

    • Concentrate the reaction mixture to dryness under reduced pressure.
    • Add ethyl acetate and water to the residue to perform liquid-liquid extraction.
    • Separate the organic layer, dry over anhydrous sodium sulfate.
    • Concentrate to obtain crude product.
    • Reflux crude product in ethyl acetate and slowly add to petroleum ether to precipitate the pure compound.
    • Filter, wash, and dry to yield the ethyl ester product as a pale solid.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine + Ethyl 2,4-difluorobenzoate + K3PO4 in diethylene glycol dimethyl ether, 110 °C, 24 h Ether bond formation via nucleophilic aromatic substitution
2 Concentration and extraction with ethyl acetate/water Isolation of organic phase containing product
3 Reflux in ethyl acetate, precipitation with petroleum ether Purification and crystallization of product

Yield and Purity

  • The analogous methyl ester synthesis reports a yield of approximately 76.5% with HPLC purity of 98%, suggesting that similar yields and purities can be expected for the ethyl ester under optimized conditions.

Though specific analytical data for the ethyl ester are scarce in the public domain, the methyl ester analog provides a useful reference:

Property Value
Molecular Formula C15H11FN2O3 (for methyl ester)
Molecular Weight 286.26 g/mol (methyl ester)
Physical Appearance Pale white solid
Storage Conditions Sealed, dry, room temperature
Purity (HPLC) 98%

The ethyl ester would have a slightly higher molecular weight due to the ethyl group replacing the methyl group but would retain similar physical and chemical properties.

Perspectives from Varied Sources

  • Pharmaceutical Relevance: The compound is primarily used as an intermediate in the synthesis of BCL-2 inhibitors such as Venetoclax, which are potent antitumor agents with applications in chronic lymphocytic leukemia and breast cancer.

  • Patent Literature: Patents related to 1H-pyrrolo[2,3-b]pyridines describe similar synthetic approaches involving nucleophilic aromatic substitution on fluorinated benzoic acid derivatives, supporting the described synthetic route.

  • Chemical Reactivity: The use of potassium phosphate as a base and high-boiling polar aprotic solvents like diethylene glycol dimethyl ether facilitates the nucleophilic aromatic substitution by deprotonating the hydroxy group and stabilizing intermediates.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine, Ethyl 2,4-difluorobenzoate
Base Potassium phosphate
Solvent Diethylene glycol dimethyl ether
Temperature ~110 °C
Reaction Time ~24 hours
Workup Concentration, extraction with ethyl acetate/water, drying
Purification Reflux in ethyl acetate, precipitation with petroleum ether
Yield Approx. 75-77% (in analogy to methyl ester)
Purity (HPLC) ~98%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential as an FGFR inhibitor, which can regulate cell proliferation and migration.

    Medicine: It has potential therapeutic applications in treating cancers that involve abnormal FGFR signaling.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate involves its interaction with the fibroblast growth factor receptor (FGFR). By binding to FGFR, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate with its methyl and tert-butyl analogs:

Property Ethyl Ester (Hypothetical) Methyl Ester (CAS 1235865-75-4) tert-Butyl Ester (CAS N/A)
Molecular Formula C16H13FN2O3 C15H11FN2O3 C19H19FN2O3
Molecular Weight (g/mol) ~300.28 286.26 328.34
Solubility (25°C) Moderate (inferred) 0.046 g/L (practically insoluble) Likely lower due to bulky group
Density (g/cm³) ~1.3–1.4 1.377 Not reported
Melting Point (°C) Not reported Not reported 303–306 (related compound in )
LogP ~4.0–4.5 (estimated) 4.25 Higher due to tert-butyl group

Key Observations :

  • The methyl ester exhibits low aqueous solubility (0.046 g/L), a critical factor in its pharmacokinetic profile .
  • The tert-butyl ester has a higher molecular weight and likely improved lipophilicity, enhancing membrane permeability but reducing solubility .
  • The ethyl ester is expected to balance solubility and lipophilicity between the methyl and tert-butyl analogs.
Methyl Ester (CAS 1235865-75-4) :
  • Synthesis : Produced via nucleophilic substitution between 4-fluorobenzoic acid derivatives and pyrrolo[2,3-b]pyridine intermediates .
  • Applications :
    • Intermediate for Venetoclax (ABT-199), a BCL-2 inhibitor .
    • Explored in materials science for fluorescent labeling .
tert-Butyl Ester :
  • Synthesis : Likely involves tert-butyl protection of the carboxylate group, enhancing stability during reactions .
  • Applications : Used in drug discovery for its steric bulk, which may modulate target binding .
Ethyl Ester :
  • Hypothetical Synthesis: Ethanol esterification of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoic acid.
  • Potential Applications: Improved metabolic stability compared to methyl esters, making it suitable for prolonged-action formulations.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Mthis compound is manufactured by multiple companies (e.g., Midas Pharma, Hangzhou Longshine Bio-Tech) for APIs like Venetoclax .
  • Market Trends : High demand for pyrrolo[2,3-b]pyridine derivatives in oncology, driven by targeted therapy development .
  • Innovation Gaps: Ethyl and tert-butyl esters remain understudied but offer opportunities for patentable derivatives with optimized properties.

Biological Activity

Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FN2O3
  • CAS Number : 1235865-77-6
  • Molecular Weight : 286.30 g/mol

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown promise as an intermediate in the synthesis of BCL-2 inhibitors, which are crucial in treating various cancers such as chronic lymphocytic leukemia and estrogen receptor-positive breast cancer .
  • Mechanism of Action : It is believed to work by inhibiting anti-apoptotic proteins (BCL-2 family), thus promoting apoptosis in cancer cells. This mechanism is vital for the effectiveness of therapies targeting malignancies that depend on these survival pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits BCL-2, enhancing apoptosis in cancer cells
AntiparasiticPotential antiparasitic properties noted in structural analogs
Metabolic StabilityEnhanced stability in human microsomes compared to other analogs

Case Study: BCL-2 Inhibition

In a study examining the efficacy of various compounds on BCL-2 inhibition, this compound was highlighted as a promising candidate due to its structural similarities with known inhibitors. The study reported an EC50 value indicative of its potency in inducing apoptosis in chronic lymphocytic leukemia cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics and metabolic stability. Toxicological assessments indicate low toxicity levels in vitro, making it a candidate for further development in therapeutic applications .

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